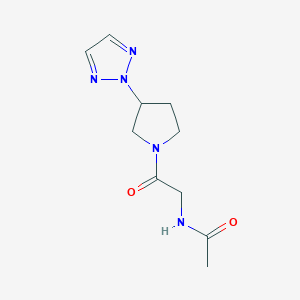

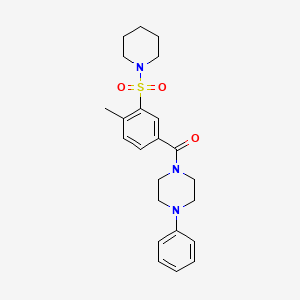

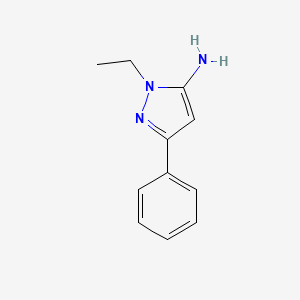

N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a structurally complex molecule that may be related to the family of acetamides described in the provided papers. Although the exact compound is not directly mentioned, the papers discuss related acetamide derivatives with potential biological activity, such as opioid kappa agonists , and their chemical reactivity, including oxidation reactions .

Synthesis Analysis

The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides is detailed in the first paper, where various substitutions at the carbon adjacent to the amide nitrogen were explored . The synthesis involved the use of racemic or chiral amino acids to introduce different alkyl and aryl substituents. This method could potentially be adapted for the synthesis of this compound by incorporating a triazole moiety at the appropriate position in the molecule.

Molecular Structure Analysis

While the specific molecular structure of this compound is not provided, the papers do discuss the importance of molecular structure in determining the biological activity of related compounds . The presence of specific substituents and the stereochemistry of the molecule can significantly influence its activity, as seen with the kappa-opioid agonists.

Chemical Reactions Analysis

The second paper provides insights into the oxidation reactions of related 2-(pyridin-2-yl)-N,N-diphenylacetamides . The oxidation of these compounds with various oxidants led to the formation of multiple products, characterized by spectroscopic methods and X-ray crystallography. This suggests that this compound could also undergo similar oxidation reactions, potentially leading to a variety of oxidized products.

Physical and Chemical Properties Analysis

Although the papers do not directly discuss the physical and chemical properties of this compound, they do provide information on related compounds. For instance, the opioid kappa agonists described in the first paper likely have specific solubility, stability, and receptor binding properties . The oxidation products mentioned in the second paper would have distinct physical properties, such as melting points and solubilities, based on their molecular structures . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.

科学的研究の応用

Synthesis and Biological Activity

Heterocycle Incorporation for Insecticidal Properties : A study utilized a precursor similar to N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)acetamide to synthesize various heterocycles, such as pyrrole, pyridine, and triazolo[1,5-a]pyrimidine, demonstrating significant insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antimicrobial Applications : Another study focused on the synthesis of new heterocycles incorporating an antipyrine moiety, showing promising antimicrobial activities. These findings suggest potential applications in developing new antimicrobial agents (Bondock et al., 2008).

Synthesis and Chemical Modifications

Modification for Anticancer Effects : A notable modification of this compound involved replacing the acetamide group with alkylurea to synthesize derivatives that exhibited potent anticancer activities and reduced toxicity, suggesting its use as a scaffold for anticancer drug development (Wang et al., 2015).

Intramolecular Cyclisation for Synthesis of Pyrrolidin-2-ones : Research demonstrated the utility of N-(2-alken-1-yl)amides for intramolecular cyclisation, yielding pyrrolidin-2-ones, a process that could facilitate the synthesis of various biologically active compounds (Ikeda et al., 1998).

Antitumor Activity and Heterocyclic Derivatives Synthesis : Studies have also focused on synthesizing novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives starting from compounds similar to this compound, showing considerable antitumor activity and highlighting its potential as a precursor for antitumor agents (Albratty et al., 2017).

作用機序

Triazoles

are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

特性

IUPAC Name |

N-[2-oxo-2-[3-(triazol-2-yl)pyrrolidin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2/c1-8(16)11-6-10(17)14-5-2-9(7-14)15-12-3-4-13-15/h3-4,9H,2,5-7H2,1H3,(H,11,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQGUIBKXZQPMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(C1)N2N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride](/img/structure/B2502999.png)

![4-[(4-phenoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2503010.png)

![2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2503017.png)